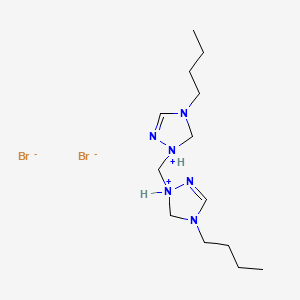
1,1'-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a synthetic compound belonging to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
The synthesis of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of 4-butyl-4,5-dihydro-1H-1,2,4-triazole with formaldehyde and hydrobromic acid. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: A polar solvent such as water or ethanol is used to facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
Análisis De Reacciones Químicas
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various triazole derivatives, which have applications in catalysis and material science.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets and pathways. The triazolium moiety can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide can be compared with other similar compounds, such as:
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Another triazole derivative with different substituents.
1,4-Bis(1H-1,2,4-triazol-1-yl)methylbenzene: A compound with a similar triazole core but different substituents.
The uniqueness of 1,1’-Methylenebis(4-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide lies in its specific substituents and the resulting properties, which make it suitable for particular applications in research and industry.
Propiedades
Número CAS |
537032-54-5 |
|---|---|
Fórmula molecular |
C13H28Br2N6 |
Peso molecular |
428.21 g/mol |
Nombre IUPAC |
4-butyl-1-[(4-butyl-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-1-ium;dibromide |
InChI |
InChI=1S/C13H26N6.2BrH/c1-3-5-7-16-9-14-18(11-16)13-19-12-17(10-15-19)8-6-4-2;;/h9-10H,3-8,11-13H2,1-2H3;2*1H |
Clave InChI |
VZHVABAIQNHRQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C[NH+](N=C1)C[NH+]2CN(C=N2)CCCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
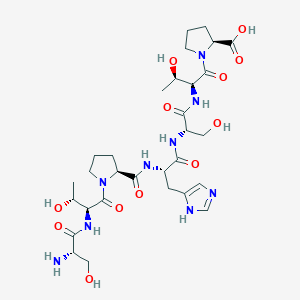
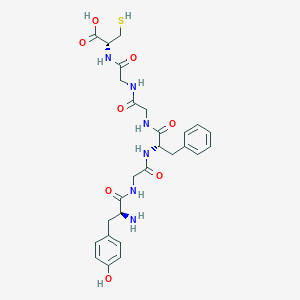

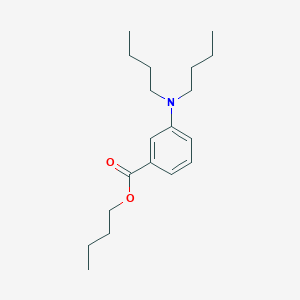
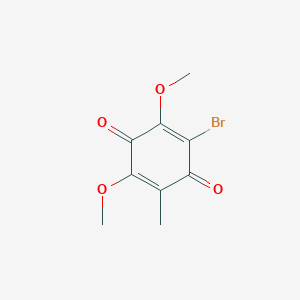
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
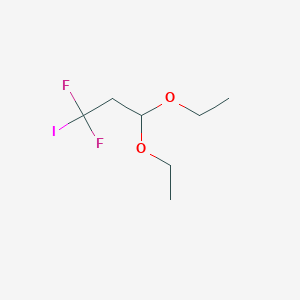
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)



